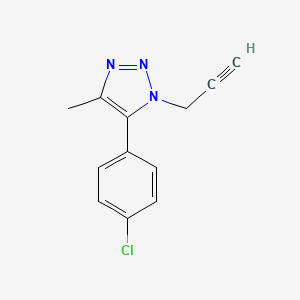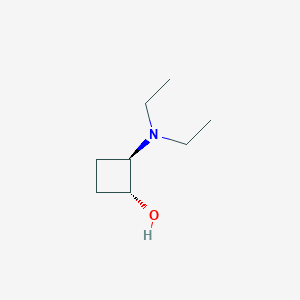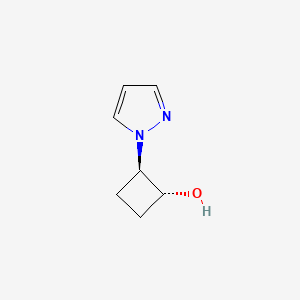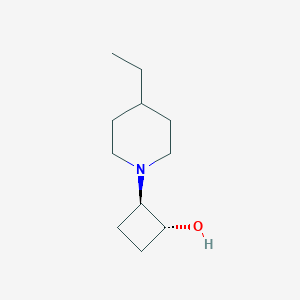
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Übersicht
Beschreibung
The compound “5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a prop-2-yn-1-yl group, which is a three-carbon chain with a triple bond, and a 4-chlorophenyl group, which is a six-carbon aromatic ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group . The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthon in Cross-Coupling Reactions
This triazole derivative can act as a synthon in Sonogashira cross-coupling reactions . These reactions are pivotal in creating complex molecules for pharmaceuticals and materials science. The presence of the propargyl group allows for the introduction of various aryl or vinyl substituents, which can lead to the synthesis of novel compounds with potential biological activity.
Antimalarial and Antibacterial Agent Synthesis
The chlorophenyl and triazole groups are often found in compounds with antimalarial and antibacterial properties . Researchers can use this compound as a starting material to develop new drugs that target resistant strains of bacteria and malaria-causing parasites.
Anti-fibrotic Activity
Compounds containing triazole rings have been investigated for their anti-fibrotic activities . This specific triazole derivative could be explored for its efficacy in treating conditions like fibrosis, where tissue scarring leads to organ dysfunction.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire . Additionally, the presence of the chlorine atom could potentially make it hazardous to the environment .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use and the results of initial studies . For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-12(9(2)14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXONCEZIKKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)


![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)

![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
